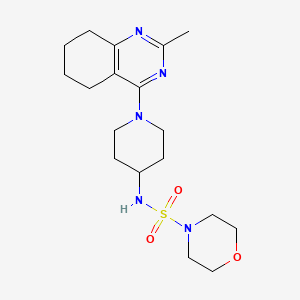

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

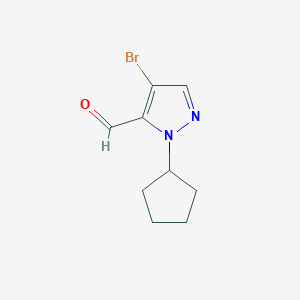

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide” is a chemical compound that belongs to the class of tetrahydroquinazoline derivatives . It’s a complex molecule with potential biological activities .

Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, and the product is isolated via column chromatography .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinazoline core, which is a bicyclic system containing a quinazoline ring fused with a piperidine ring . It also contains a morpholine ring attached to the piperidine ring via a sulfonamide linkage .Aplicaciones Científicas De Investigación

Antiviral Research : A study by Selvakumar et al. (2018) synthesized derivatives of this compound and evaluated their antiviral activity against an avian paramyxovirus. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Antibacterial Research : Another study by Selvakumar and Elango (2017) focused on the synthesis of novel carboxamide derivatives of this compound. Their antibacterial activities were screened against various Gram-positive and Gram-negative bacterial strains, showing promising results (Selvakumar & Elango, 2017).

Central Nervous System Disorders : Canale et al. (2016) investigated the N-alkylation of the sulfonamide moiety in derivatives of this compound, identifying potential therapeutic applications for central nervous system disorders. They identified compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Cancer Research : Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including derivatives of this compound. They induced oxidative stress in melanoma and leukemia cells, with some compounds exhibiting significant cytotoxic effects (Madácsi et al., 2013).

α1-Adrenergic Receptor Antagonism : A study by Rak et al. (2016) synthesized arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including this compound, as α1-adrenergic receptor antagonists. These compounds showed high affinity for the α1-adrenoceptor and were evaluated for uroselective profile (Rak et al., 2016).

Antihypertensive Agents : Takai et al. (1986) prepared piperidine derivatives with a quinazoline ring system, including this compound, and tested them for antihypertensive activity. Some compounds produced strong hypotension in the spontaneously hypertensive rat model (Takai et al., 1986).

Propiedades

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3S/c1-14-19-17-5-3-2-4-16(17)18(20-14)22-8-6-15(7-9-22)21-27(24,25)23-10-12-26-13-11-23/h15,21H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZOHVYFSQAYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2805824.png)

![2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide](/img/structure/B2805831.png)

![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)

![methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)

![methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805839.png)